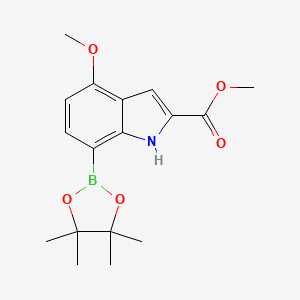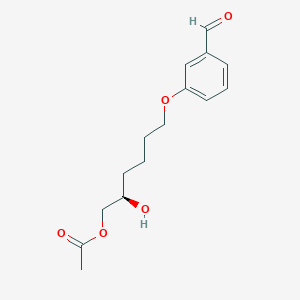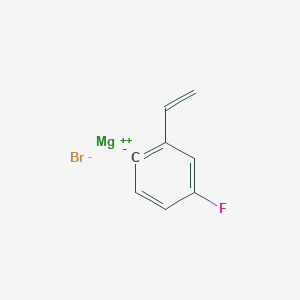
6-Bromo-1-(ethenesulfonyl)hex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-(ethenesulfonyl)hex-1-ene is an organic compound with the molecular formula C8H13BrO2S. It is a derivative of hexene, featuring a bromine atom and an ethenesulfonyl group attached to the hexene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(ethenesulfonyl)hex-1-ene typically involves the bromination of 1-hexene followed by the introduction of the ethenesulfonyl group. One common method is as follows:
Bromination: 1-Hexene is reacted with bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2) to yield 6-bromo-1-hexene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(ethenesulfonyl)hex-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2R).
Addition Reactions: The double bond in the ethenesulfonyl group can participate in addition reactions with electrophiles or nucleophiles.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents such as ethanol (EtOH) or dimethyl sulfoxide (DMSO).
Electrophilic Addition: Reagents like hydrogen bromide (HBr) or sulfuric acid (H2SO4) in aqueous or organic solvents.
Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in aprotic solvents.
Major Products
Substitution: Products like 6-hydroxy-1-(ethenesulfonyl)hex-1-ene or 6-amino-1-(ethenesulfonyl)hex-1-ene.
Addition: Products like 6-bromo-1-(2-bromoethanesulfonyl)hexane.
Elimination: Products like 1-(ethenesulfonyl)hex-1-ene.
Scientific Research Applications
6-Bromo-1-(ethenesulfonyl)hex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Potential use in the modification of biomolecules for studying biological processes. It can be used to introduce functional groups into peptides or proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(ethenesulfonyl)hex-1-ene depends on the specific reaction it undergoes. Generally, the bromine atom acts as a leaving group in substitution reactions, while the ethenesulfonyl group can participate in addition reactions. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-hexene: Similar structure but lacks the ethenesulfonyl group.
1-Hexene: A simple alkene without the bromine or ethenesulfonyl groups.
6-Bromo-1-hexanol: Contains a hydroxyl group instead of the ethenesulfonyl group.
Uniqueness
6-Bromo-1-(ethenesulfonyl)hex-1-ene is unique due to the presence of both a bromine atom and an ethenesulfonyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs. Its reactivity and versatility make it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
917837-01-5 |
|---|---|
Molecular Formula |
C8H13BrO2S |
Molecular Weight |
253.16 g/mol |
IUPAC Name |
6-bromo-1-ethenylsulfonylhex-1-ene |
InChI |
InChI=1S/C8H13BrO2S/c1-2-12(10,11)8-6-4-3-5-7-9/h2,6,8H,1,3-5,7H2 |
InChI Key |
FBQVYQKZQBTODJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C=CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(4-methoxyphenyl)methyl]-3-(methylamino)propanoate](/img/structure/B12616603.png)


![2-[2-(2-Fluorophenyl)-1,3-thiazol-5-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12616622.png)



![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetic acid](/img/structure/B12616635.png)
![(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12616636.png)

![3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole](/img/structure/B12616660.png)



